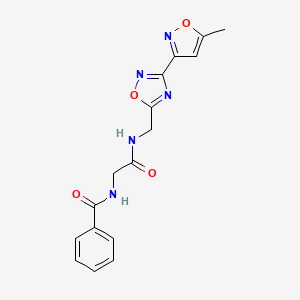

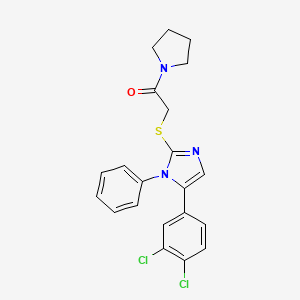

N-(2-(((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of Compound X involves several steps. Researchers have reported various synthetic routes, including condensation reactions, cyclizations, and amide bond formation. Notably, the introduction of the isoxazole and oxadiazole rings plays a crucial role in achieving the desired structure. Detailed synthetic protocols and optimization studies are available in the literature .

Molecular Structure Analysis

The molecular structure of Compound X reveals its complexity. The central benzamide core connects to the isoxazole and oxadiazole moieties via a flexible linker. The arrangement of atoms and bond angles within the molecule influences its stability, solubility, and reactivity. Computational studies, X-ray crystallography, and NMR spectroscopy have provided insights into its 3D structure and conformational flexibility .

Chemical Reactions Analysis

Compound X participates in various chemical reactions due to its functional groups. These reactions include hydrolysis, amidation, and cyclization. Researchers have explored its reactivity with nucleophiles, electrophiles, and metal catalysts. Investigating its behavior under different reaction conditions sheds light on its synthetic versatility and potential applications .

科学的研究の応用

Synthetic Chemistry Applications

- Synthesis and Complex Formation : A study described the synthesis of a compound through cyclization reactions, leading to the formation of complexes with Ni and Pd ions. This research provides insights into new bond formations and ring structures that are relevant for developing materials with unique properties (Adhami et al., 2012).

- Polymer Chemistry : Research on aromatic polyamides demonstrated the incorporation of 1,3,4-oxadiazole units, leading to polymers with high thermal stability and potential applications in flexible electronics and materials science (Sava et al., 2003).

Pharmacological Research

- Anticancer Properties : The design and synthesis of benzamide derivatives, including structures similar to the queried compound, have shown significant anticancer activities against various cancer cell lines. This suggests potential therapeutic applications for such compounds (Ravinaik et al., 2021).

Biological Activity Studies

- Antimicrobial and Antiviral Applications : Novel synthetic routes to benzamide-based heterocycles have been explored, showing remarkable antiavian influenza virus activity. This underscores the potential of such compounds in treating viral infections (Hebishy et al., 2020).

- Enzyme Inhibition and Molecular Docking : Schiff bases of sulfa drugs, including those with similar structural motifs, have been synthesized and evaluated for enzyme inhibition. Molecular docking studies provided insights into their potential as enzyme inhibitors (Alyar et al., 2019).

作用機序

Although the exact mechanism of action remains an active area of research, preliminary studies suggest that Compound X interacts with specific cellular targets. Computational docking studies and in vitro assays indicate potential binding to enzymes or receptors involved in disease pathways. Further investigations are needed to elucidate its precise mode of action and therapeutic relevance .

将来の方向性

: Pagliari, A. B., Rosa, J. M. L., Lima, P. S. V. de, Zimmer, G. C., da Silva, M. E. C., Oliveira, É. G. de, Bonacorso, H. G., Zanatta, N., & Martins, M. A. P. (2023). Polymorphism in N-(5-methylisoxazol-3-yl)malonamide: understanding the supramolecular structure and the crystallization mechanism. CrystEngComm, 25(36), 6021–6030. DOI: 10.1039/D3CE00643C

特性

IUPAC Name |

N-[2-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methylamino]-2-oxoethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O4/c1-10-7-12(20-24-10)15-19-14(25-21-15)9-17-13(22)8-18-16(23)11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H,17,22)(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGAAYWXINFGKMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)CNC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorobenzyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2972641.png)

![3-[(3,5-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B2972653.png)

![7-Benzyl-1,3-dimethyl-8-[(4-methylphenyl)methylamino]purine-2,6-dione](/img/structure/B2972657.png)

![3-{[(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-YL)-sulfonyl]amino}propanoic acid](/img/structure/B2972659.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide](/img/structure/B2972660.png)

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2972662.png)

![1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2972663.png)